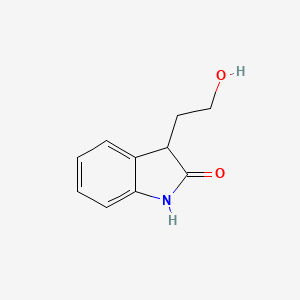

3-(2-Hydroxyethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCZFYRBPSLGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of Indolin 2 One Systems, with Relevance to 3 2 Hydroxyethyl Indolin 2 One

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of molecular systems. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's behavior.

Molecular Orbital Analysis (HOMO-LUMO energies, energy gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. reddit.com In the context of drug design, the HOMO-LUMO gap can provide insights into the bioactivity of a molecule, which is often related to its ability to participate in charge-transfer interactions.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Heterocyclic Systems Similar to Indolin-2-one (Illustrative Data)

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference/Method |

|---|---|---|---|---|

| Indole (B1671886) | -5.64 | -0.25 | 5.39 | Illustrative/DFT |

| Oxindole (B195798) | -6.02 | -1.15 | 4.87 | Illustrative/DFT |

| Substituted Indolin-2-one | -5.85 | -1.30 | 4.55 | Illustrative/DFT |

This table provides illustrative data based on general knowledge of heterocyclic systems to demonstrate the concepts of HOMO-LUMO energies and gaps. The values are not from direct computational results for the specified compounds in the provided search results.

Reactivity Indices and Stability Predictions

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Predictive Binding Modes with Biological Targets

The indolin-2-one scaffold is a common pharmacophore in many kinase inhibitors. Molecular docking studies have been extensively used to predict the binding modes of indolin-2-one derivatives within the ATP-binding site of various protein kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). researchgate.netnih.gov

These studies typically reveal that the indolin-2-one core acts as a scaffold for hydrogen bonding interactions with the hinge region of the kinase domain. The carbonyl group at the C2 position and the NH group of the indolin-2-one ring are often involved in forming key hydrogen bonds with the backbone of the protein, mimicking the interactions of the adenine (B156593) part of ATP. The substituent at the C3 position extends into different pockets of the ATP-binding site, and its nature significantly influences the binding affinity and selectivity of the inhibitor.

Role of Hydroxyethyl (B10761427) Group in Binding Interactions

The 3-(2-hydroxyethyl) group in 3-(2-Hydroxyethyl)indolin-2-one can play a significant role in the binding interactions with a protein target. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of additional hydrogen bonds with amino acid residues in the binding pocket. These interactions can enhance the binding affinity and contribute to the selectivity of the compound.

Furthermore, the flexibility of the ethyl linker allows the hydroxyl group to adopt an optimal orientation to form favorable interactions. The presence of this polar group can also influence the solubility and pharmacokinetic properties of the molecule. In the context of a kinase binding site, the hydroxyethyl group could potentially interact with residues in the solvent-exposed region or with the ribose-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent molecules.

For indolin-2-one derivatives, various QSAR studies have been conducted, particularly for their activity as kinase inhibitors. researchgate.netnih.gov These studies often employ a range of molecular descriptors, including:

2D descriptors : These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic descriptors.

3D descriptors : These are derived from the 3D conformation of the molecule and include steric and electronic fields, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

The developed QSAR models for indolin-2-one derivatives have often shown good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). These models have been instrumental in identifying the key structural features that govern the biological activity of these compounds. For instance, QSAR studies have highlighted the importance of the substitution pattern on the indolin-2-one ring and the nature of the substituent at the C3 position for kinase inhibitory activity. The insights gained from these models can be used to rationally design new indolin-2-one derivatives, such as those incorporating a hydroxyethyl group, with improved biological profiles.

Table 2: Common Descriptors and Statistical Parameters in QSAR Studies of Indolin-2-one Derivatives

| QSAR Method | Common Descriptors | Typical r² | Typical q² (or r²cv) | Reference |

|---|---|---|---|---|

| CoMFA | Steric and Electrostatic Fields | > 0.9 | > 0.5 | researchgate.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | > 0.9 | > 0.5 | researchgate.net |

| MLR (Multiple Linear Regression) | Topological, Electronic, Thermodynamic Descriptors | Variable | Variable | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For indolin-2-one systems, MD simulations provide critical insights into their dynamic behavior, which is essential for drug design and development. These simulations allow researchers to observe how these molecules behave in a biological environment, such as when interacting with a target protein, offering a more realistic view than static molecular docking models. nih.gov The primary applications of MD simulations in this context are to analyze the conformational flexibility of the indolin-2-one ligand and to assess the stability of the ligand-target complex once it has formed. nih.govbioinformation.net

The process begins with a starting structure, often obtained from molecular docking, which predicts the most likely binding pose of the indolin-2-one derivative in the active site of a target protein. bioinformation.netnih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. bioinformation.net The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, often nanoseconds. bioinformation.net By tracking the trajectories of the atoms, MD simulations can reveal the stability of the binding pose, the conformational changes in both the ligand and the protein, and the key intermolecular interactions that maintain the complex. bioinformation.netmdpi.com

Conformational Analysis

A key aspect of MD simulations is the ability to explore the conformational landscape of a molecule like this compound. The flexibility of the hydroxyethyl side chain, for instance, can be critical for its interaction with a target. MD simulations track changes in the molecule's geometry, providing a dynamic understanding of its structure.

One of the core metrics used in this analysis is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand (or protein) at a given time point compared to a reference structure (usually the initial docked pose). bioinformation.net A stable RMSD value over the course of the simulation suggests that the ligand has found a stable conformation within the binding pocket. nih.govbioinformation.net Conversely, large fluctuations in RMSD may indicate that the ligand is unstable in that pose or is exploring multiple conformations. nih.gov For example, in simulations of isoindolin-1-one (B1195906) derivatives, ligand RMSD values were generally found to be within a stable range of 1.0–3.0 Å, though some compounds showed higher RMSD values, suggesting steric hindrance and binding instability. nih.gov

Ligand-Target Stability

Beyond the ligand's own conformation, MD simulations are crucial for evaluating the stability of the entire ligand-target complex. This is vital for predicting the efficacy of a potential drug, as a stable complex is more likely to lead to sustained biological activity. The stability is assessed by monitoring both the RMSD of the protein backbone and the specific interactions between the ligand and the protein's active site residues. bioinformation.net

Hydrogen bonds are a particularly important type of interaction for stabilizing ligand-protein complexes. While molecular docking can predict these bonds, MD simulations can assess their persistence over time. For instance, a study on oxindole derivatives targeting the CDK2 protein used MD simulations to confirm the stability of hydrogen bonds identified in the docking stage. mdpi.com The analysis revealed that for some derivatives, key hydrogen bonds were maintained for over 98% of the simulation time, indicating a very stable interaction. mdpi.com In contrast, for other derivatives, initially predicted hydrogen bonds were found to be transient, disappearing and reappearing, or disappearing entirely, suggesting a weaker and less stable binding mode. mdpi.com

The table below summarizes findings from MD simulations on various indolin-2-one derivatives, illustrating how this technique is used to evaluate ligand stability and interactions.

Table 1: Molecular Dynamics Simulation Data for Selected Indolin-2-one Derivatives

| Compound/System | Target Protein | Simulation Length | Key Findings from MD Simulation | Reference |

|---|---|---|---|---|

| 3-hydrazonoindolin-2-one derivative (HI 5) | CDK2 | Not Specified | Confirmed that the syn-isomer had more favorable binding interactions and was responsible for the inhibitory activity compared to the anti-isomer. | nih.gov |

| Spiro-indeno[1,2-b]quinoxaline derivative (6b) | CDK2 | Not Specified | The ligand was stabilized in the CDK2 cavity primarily by hydrophobic interactions with key amino acids. | nih.gov |

| Isoindolin-1-one derivatives | PI3Kγ | 100 ns | Protein-ligand complexes were generally stable, with ligand RMSD values between 1.0–3.0 Å. One compound showed high RMSD due to steric hindrance. | nih.gov |

| Oxindole derivatives | CDK2 | Not Specified | Analysis of hydrogen bond persistence showed that some ligands formed highly stable bonds (present >98% of the time), while others formed transient or weak interactions. | mdpi.com |

| ZINC13641164 | Spo0A | 50 ns | The protein-ligand complex showed the lowest RMSD, achieving stability around 1.5 nm, indicating a very stable interaction. | bioinformation.net |

Exploratory Biological Activity and Mechanistic Studies of the Indolin 2 One Scaffold and Its Derivatives, Guiding Research on 3 2 Hydroxyethyl Indolin 2 One

Protein Kinase Inhibition as a Major Pharmacological Target

Protein kinases are a large family of enzymes that play a critical role in regulating essential cellular processes, including growth, proliferation, and survival. researchgate.net The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. researchgate.netgoogle.com The indolin-2-one scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors. researchgate.net

Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that are key regulators of cellular signaling pathways. The indolin-2-one core has been extensively utilized in the development of inhibitors targeting various RTKs implicated in cancer progression. researchgate.netdrugbank.com

VEGFR (Vascular Endothelial Growth Factor Receptor): The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.commdpi.com Indolin-2-one derivatives have been successfully developed as potent inhibitors of VEGFRs. researchgate.netconsensus.app For instance, Sunitinib, an indolin-2-one based drug, is a multi-targeted RTK inhibitor that targets VEGFR, among others. mdpi.comcancertreatmentjournal.com The indolin-2-one scaffold is considered a privileged structure that binds to the ATP active site of VEGFR-2. mdpi.com Research has shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity for VEGFR (Flk-1) RTK activity. acs.org Furthermore, certain 3-substituted indolin-2-ones containing a propionic acid functionality have been identified as catalytic inhibitors of VEGFR. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in cell growth, proliferation, and migration. Dysregulation of this pathway is associated with various cancers. Several indolin-2-one derivatives have demonstrated potent inhibitory activity against PDGFR. drugbank.comcancertreatmentjournal.com For example, a compound with an extended side chain at the C-3 position of the indolin-2-one core showed high potency and selectivity against both PDGF and VEGF (Flk-1) RTKs. acs.org

FLT3 (FMS-like Tyrosine Kinase 3): Mutations in the FLT3 receptor are commonly found in acute myeloid leukemia (AML). nih.gov Indole-based scaffolds, including indolin-2-ones, have been investigated as FLT3 inhibitors. nih.gov Midostaurin, a multi-kinase inhibitor with an indolocarbazole core, is known to inhibit FLT3, among other kinases. nih.gov

TRKs (Tropomyosin Receptor Kinases): The TRK family of neurotrophin receptors, when fused with other genes, can act as oncogenic drivers in a variety of cancers. tandfonline.com A series of small-molecule indolin-2-one derivatives has shown significant biological activity against TRK enzymatic activity, highlighting their potential as TRK inhibitors. tandfonline.com

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is a key factor in the development and progression of several cancers. nih.gov Certain 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have displayed high selectivity towards EGFR and Her-2 RTKs. acs.org

Other Kinase Families

Beyond RTKs, the indolin-2-one scaffold has been employed to target other kinase families crucial for cell cycle regulation.

CDK (Cyclin-Dependent Kinase): CDKs are essential for the progression of the cell cycle, and their aberrant activity is a common feature of cancer cells. nih.gov Indolin-2-one derivatives have been designed and evaluated as inhibitors of various CDKs. For instance, a series of 3-hydrazonoindolin-2-one derivatives were synthesized as potential CDK2 inhibitors. benthamdirect.com One such compound, HI 5, demonstrated marked cytotoxic activity against breast cancer cell lines and showed selectivity toward CDK2/A2. nih.gov Another study focused on developing indolin-2-one derivatives as novel CDK8 inhibitors for conditions like idiopathic pulmonary fibrosis, with compound 4k showing potent inhibitory activity. nih.govtmu.edu.tw

Mechanism of Kinase Inhibition

The primary mechanism by which many indolin-2-one derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. acs.orgresearchgate.net By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation of downstream target proteins and halting the signaling cascade. researchgate.net The indolin-2-one core serves as a crucial anchor within the ATP binding site, and modifications at the C-3 position of the ring play a significant role in determining the potency and selectivity of the inhibitor for different kinases. researchgate.netacs.org

Enzyme Inhibition Beyond Kinases

The biological activity of the indolin-2-one scaffold is not limited to kinase inhibition. Derivatives of this versatile structure have been shown to inhibit other classes of enzymes, expanding their potential therapeutic applications.

Thioredoxin Reductase (TrxR) Inhibition and Redox Pathway Modulation

Thioredoxin reductase (TrxR) is a key enzyme in the cellular antioxidant system, playing a crucial role in maintaining redox homeostasis. nih.govnih.gov Inhibition of TrxR can lead to increased oxidative stress and trigger apoptosis in cancer cells. nih.gov

Certain 3-(2-oxoethylidene)indolin-2-one derivatives have been found to be potent inhibitors of TrxR. nih.govnih.gov

The inhibitory mechanism is believed to involve the electrophilic Michael acceptor moiety of these compounds, which targets the selenocysteine (B57510) (Sec) residue in the active site of TrxR. nih.govnih.gov

This inhibition leads to cellular Trx oxidation, increased oxidative stress, and the activation of apoptotic signaling pathways. nih.govnih.govresearchgate.net

Topoisomerase IV Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and recombination. researchgate.netmdpi.com They are established targets for antibacterial and anticancer drugs. nih.gov

While the primary focus of indolin-2-one research has been on kinase inhibition, the broader indole (B1671886) scaffold has been implicated in topoisomerase inhibition. nih.gov

Quinolones, which share some structural similarities with indolin-2-one derivatives, are well-known inhibitors of bacterial topoisomerase IV and DNA gyrase. researchgate.netnih.gov They act by converting the enzyme into a toxic adduct on the DNA, leading to DNA damage and cell death. researchgate.netnih.gov

Further investigation into the potential of specific indolin-2-one derivatives to inhibit topoisomerase IV could open new avenues for the development of novel antibacterial agents.

α-Glucosidase Inhibition

The indolin-2-one scaffold has been identified as a promising starting point for the development of α-glucosidase inhibitors, which are important targets in the management of type 2 diabetes. A study on 3,3-di(indolyl)indolin-2-ones demonstrated that these derivatives exhibit higher α-glucosidase inhibitory activity and lower α-amylase inhibitory activity compared to the standard drug acarbose (B1664774). nih.gov This dual-activity profile is considered advantageous as it may reduce the common side effects associated with non-selective carbohydrate-hydrolyzing enzyme inhibitors. nih.gov

Notably, specific derivatives showed significant potency. Compound 1i (from the study on 3,3-di(indolyl)indolin-2-ones) displayed a favorable α-glucosidase percent inhibition of 67 ± 13, which was substantially higher than that of acarbose (19 ± 5). nih.gov Further research into indole derivatives containing a thiazolidine-2,4-dione moiety also yielded potent α-glucosidase inhibitors, with IC50 values in the low micromolar range. nih.gov For example, compound IT4 from this series showed an exceptionally strong inhibitory activity with an IC50 value of 2.35 ± 0.11 µM, far surpassing acarbose (IC50 = 575.02 ± 10.11 µM). nih.gov Similarly, a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives produced compounds with potent dual inhibitory activity against both α-glucosidase and α-amylase. acs.org

Molecular docking studies have supported these experimental findings, revealing key interactions between the indolin-2-one derivatives and the active sites of the α-glucosidase enzyme. nih.govnih.gov These results suggest that the indolin-2-one framework is a viable template for designing new and effective α-glucosidase inhibitors. Currently, no specific data on the α-glucosidase inhibitory activity of 3-(2-Hydroxyethyl)indolin-2-one has been reported, highlighting a clear avenue for future investigation.

| Derivative Class/Compound | Target Enzyme | Activity (IC50 / % Inhibition) | Reference Compound (Activity) |

| 3,3-di(indolyl)indolin-2-one (1i ) | α-Glucosidase | 67 ± 13 % | Acarbose (19 ± 5 %) |

| Indole-thiazolidine-2,4-dione (IT4 ) | α-Glucosidase | 2.35 ± 0.11 µM | Acarbose (575.02 ± 10.11 µM) |

| Benzene Sulfonamide Derivative (11 ) | α-Glucosidase | 0.90 ± 0.10 µM | - |

| Benzene Sulfonamide Derivative (11 ) | α-Amylase | 1.10 ± 0.10 µM | - |

Indolin-2-one Monooxygenase Activity and Plant Metabolite Biosynthesis

The indolin-2-one structure is not only a synthetic scaffold but also a key intermediate in the biosynthesis of important plant metabolites. In certain grasses, an enzyme known as indolin-2-one monooxygenase plays a crucial role in the biosynthesis of benzoxazinoids, which are compounds involved in plant defense and allelopathy. wikipedia.org This enzyme, which has the systematic name indolin-2-one,NAD(P)H:oxygen oxidoreductase (3-hydroxylating), catalyzes the conversion of indolin-2-one to 3-hydroxyindolin-2-one. wikipedia.org This hydroxylation is a key step in the defensive chemical pathway of these plants. wikipedia.org

The enzymes responsible for this transformation are cytochrome P450 monooxygenases, and their specificity and conservation have been studied across different grass species. wikipedia.org Beyond grasses, the parent indole ring is fundamental to a vast class of plant secondary metabolites known as monoterpenoid indole alkaloids (MIAs), which include compounds with significant pharmaceutical applications. nih.gov Research has demonstrated that microbial platforms, such as baker's yeast (Saccharomyces cerevisiae), can be engineered to produce these complex molecules, starting from simple precursors and involving multiple enzymatic steps, including those catalyzed by cytochrome P450 enzymes. nih.gov

Furthermore, derivatives of isatin (B1672199) (1H-indole-2,3-dione), the oxidized precursor to indolin-2-one, have been investigated for their ability to activate plant defense mechanisms. One study found that 3-hydroxy-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one, derived from isatin, could restrict tobacco mosaic virus (TMV) multiplication and activate the expression of defense-related genes in tobacco plants. nih.gov This suggests that the indolin-2-one core can be involved in modulating plant responses to pathogens. The role of this compound in plant biochemistry or as a metabolite has not been specifically documented.

Anti-inflammatory Activity and Related Cellular Signaling

The indolin-2-one scaffold is a well-established template for the design of potent anti-inflammatory agents. nih.govnih.gov Derivatives have shown the ability to modulate multiple key pathways involved in the inflammatory response.

A critical aspect of the anti-inflammatory effect of indolin-2-one derivatives is their ability to suppress the production of key pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com These cytokines are central mediators in the inflammatory cascade and are implicated in numerous chronic inflammatory diseases. mdpi.commdpi.com

Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW264.7) have shown that certain indolin-2-one derivatives can significantly inhibit the production and mRNA expression of both TNF-α and IL-6 in a concentration-dependent manner. nih.govmdpi.com For instance, the compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as a highly potent inhibitor, effectively suppressing the release of these cytokines. nih.govmdpi.com Similarly, conjugates of N-substituted indoles and aminophenylmorpholin-3-one have been developed as potent inhibitors of TNF-α and IL-6 in microglial cells. nih.govdntb.gov.ua One such conjugate, compound 4 , reduced LPS-induced levels of TNF-α by 71% and IL-6 by 53%. nih.gov The investigation of this compound for its potential to modulate these specific cytokines remains an open area of research.

Beyond cytokines, indolin-2-one derivatives have been shown to inhibit the production of other crucial inflammatory mediators. Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) during inflammation, is a common target. Several studies have confirmed that derivatives such as 3-(3-hydroxyphenyl)-indolin-2-one effectively inhibit NO production in LPS-stimulated macrophages. nih.govmdpi.comnih.gov This inhibition often occurs at the transcriptional level, with the compounds reducing the expression of iNOS mRNA. nih.gov

The anti-inflammatory activity of N-acylhydrazone derivatives featuring an indole group has also been linked to the nitric oxide pathway. nih.gov TNF-α is known to activate signaling pathways that lead to the production of intercellular adhesion molecules (ICAMs), which facilitate the recruitment of immune cells to sites of inflammation. manuscriptscientific.com By inhibiting upstream signals like TNF-α, indolin-2-one derivatives can indirectly affect the expression of such adhesion molecules. There is no specific research available on the direct effects of this compound on nitric oxide or ICAM-1 production.

The anti-inflammatory effects of indolin-2-one derivatives are frequently traced back to their modulation of critical intracellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comnih.gov These pathways are central to the expression of a multitude of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. nih.gov

Research has demonstrated that active compounds like 3-(3-hydroxyphenyl)-indolin-2-one significantly inhibit the LPS-induced phosphorylation of MAPK proteins, including JNK, ERK, and p38. nih.govmdpi.comnih.gov Simultaneously, these derivatives can block the NF-κB pathway by suppressing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby halting the transcription of target inflammatory genes. mdpi.comnih.gov This mechanistic insight underscores the potential of the indolin-2-one scaffold to act as a multi-target anti-inflammatory agent by intervening at key signaling nodes. The influence of this compound on these specific signaling cascades has yet to be determined.

Antimicrobial and Antiparasitic Potential

The indolin-2-one scaffold has served as a foundation for the development of a wide range of antimicrobial agents. nih.govnih.gov Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

For example, a series of thiazolo-indolin-2-one derivatives showed promising antibacterial activity, with some also exhibiting moderate antifungal effects. nih.govjohnshopkins.edu Compound 12 from this series, a 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative, was also found to be a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism, with an IC50 value of 40.71 ± 1.86 nM. nih.gov Other studies have highlighted the efficacy of 3-alkylidene-2-indolone derivatives against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov One furanone derivative incorporating the indolin-2-one moiety, compound 8j , was found to be as potent as the antibiotic chloramphenicol (B1208) against Escherichia coli, with a minimum inhibitory concentration (MIC) of 2.5 μg/mL. nih.gov

The antifungal potential is also significant, with some arylidene indolin-2-one derivatives showing strong activity against various Candida species and other fungi, with MIC values as low as 3.1 mg/ml. nih.gov While extensive antibacterial and antifungal data exist for the broader class, specific antiparasitic studies are less common, although antifungal activity against opportunistic pathogens like Candida is often considered in this context. nih.govmdpi.com No antimicrobial or antiparasitic activity has been specifically reported for this compound.

| Derivative/Compound | Target Organism | Activity (MIC) | Reference |

| Furanone derivative 8j | Escherichia coli | 2.5 µg/mL | nih.gov |

| Thiazolo-indoline derivative 4 | S. aureus (biofilm) | BIC50 = 1.95 ± 0.01 µg/mL | nih.gov |

| Thiazolo-indoline derivative 7a | P. aeruginosa (biofilm) | BIC50 = 3.9 ± 0.16 µg/mL | nih.gov |

| Indole-triazole conjugate 6f | Candida albicans | 2 µg/mL | mdpi.com |

| Arylidene indolin-2-one 4g | Candida species | 3.1 mg/mL | nih.gov |

Antibacterial Modes of Action

The search for novel antibiotics to combat rising antimicrobial resistance has led researchers to investigate the indolin-2-one scaffold. Studies have revealed that certain derivatives possess potent antibacterial properties, acting through sophisticated and sometimes multifaceted mechanisms.

A notable example is the class of indolin-2-one-functionalized nitroimidazoles. Research has demonstrated that these hybrid molecules exhibit a compelling dual mode of action against pathogenic bacteria. nih.govnih.gov Firstly, they act as direct inhibitors of DNA topoisomerase IV, an essential enzyme that plays a critical role in DNA replication by decatenating (unlinking) daughter chromosomes following replication. nih.govnih.gov By inhibiting this enzyme, the compounds effectively halt bacterial cell division.

Secondly, these derivatives leverage the classic mechanism of nitroimidazoles, which involves reductive bioactivation. The nitro group on the molecule is reduced within the bacterial cell, particularly under the aerobic conditions that are typically detrimental to the activity of traditional nitroimidazoles. This reduction generates reactive radical species that cause significant damage to vital cellular components, including DNA. nih.govnih.gov Cyclic voltammetry measurements have shown that the indolin-2-one substitution facilitates this reduction by conferring a higher redox potential compared to classic nitroimidazoles. nih.gov This dual mechanism, which combines enzyme inhibition and the generation of damaging radicals, is particularly advantageous as it may reduce the likelihood of bacteria developing resistance. nih.govnih.gov

| Compound Class | Bacterial Target | Mechanism of Action |

| Indolin-2-one Nitroimidazole Hybrids | Staphylococcus aureus (aerobic) | 1. Direct inhibition of Topoisomerase IV. nih.gov |

| 2. Reductive bioactivation leading to DNA-damaging reactive species. nih.govnih.gov |

Antiviral Properties

The indolin-2-one scaffold and its parent indole structure have been identified as promising frameworks for the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). A primary target for these compounds is the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA for integration into the host cell. nih.govyoutube.com

Many indolin-2-one and indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Unlike nucleoside inhibitors, which compete with the natural dNTP substrates, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP). nih.govijpsr.com This binding event induces a conformational change in the enzyme, distorting the polymerase active site and non-competitively inhibiting DNA synthesis. nih.govnih.gov

Detailed molecular docking studies on indolylarylsulfone (IAS) derivatives, a class of NNRTIs, have provided insights into their binding mode. These studies show that the indole nucleus fits into the NNRTI binding pocket, with specific substitutions on the indole ring forming potential hydrogen bonds with surrounding amino acid residues like Glu138, enhancing binding affinity and inhibitory potency. nih.gov Some of these derivatives have shown remarkable activity against wild-type HIV-1 and, crucially, against mutant strains that are resistant to other approved NNRTI drugs. researchgate.netnih.gov

Furthermore, research has uncovered indole derivatives with novel mechanisms that deviate from the classic NNRTI profile. For instance, the compound INDOPY-1 has been shown to inhibit HIV-1 RT by competing with the nucleotide substrate, binding to the enzyme in its post-translocation state and creating a stable, dead-end complex that "freezes" the enzyme and prevents nucleotide binding. nih.gov This alternative mechanism highlights the versatility of the indole scaffold in generating inhibitors that can overcome existing drug resistance.

| Derivative Class | Viral Target | Mechanism of Action | Example Activity |

| Indolylarylsulfones (IAS) | HIV-1 Reverse Transcriptase | Allosteric binding to the NNRTI binding pocket, inducing conformational change and non-competitive inhibition. nih.govresearchgate.net | Potent activity (EC50 in nanomolar range) against wild-type and drug-resistant HIV-1 strains. researchgate.net |

| INDOPY-1 | HIV-1 Reverse Transcriptase | Binds to RT in its post-translocation state, competing with nucleotide binding and forming a stable dead-end complex. nih.gov | Active against HIV-2 RT and certain NNRTI-resistant mutants. nih.gov |

Antiparasitic Applications

The indolin-2-one scaffold has also emerged as a valuable starting point for the development of new treatments for parasitic diseases, most notably for Human African Trypanosomiasis (HAT), or sleeping sickness, caused by the protozoan parasite Trypanosoma brucei.

A significant breakthrough in this area was the discovery of a series of indoline-2-carboxamide derivatives as potent inhibitors of T. brucei. nih.govnih.govacs.org Identified from the screening of a focused chemical library, these compounds demonstrated strong antiproliferative activity against the parasite in culture. nih.govnih.gov Subsequent optimization of this series led to derivatives with excellent pharmacokinetic properties. nih.govresearchgate.net In preclinical studies using mouse models of HAT, these compounds were able to achieve full cures in the first (hemolymphatic) stage of the disease and partial cures in the more severe, second (central nervous system) stage of the infection. nih.govacs.org The success of these indoline-based compounds in animal models underscores the potential of this scaffold for developing new, brain-penetrant drugs to treat this neglected and fatal disease. nih.govacs.org

While the precise molecular target of the indoline-2-carboxamides within T. brucei was not fully elucidated in the initial discovery, their efficacy confirms the antiparasitic potential of the indoline (B122111) core structure. nih.gov Research into other indole-based compounds against different parasites, such as Plasmodium falciparum (the cause of malaria), has shown mechanisms like the disruption of sodium ion homeostasis by targeting the parasite's PfATP4 enzyme. nih.gov This suggests that indole and indoline scaffolds can interfere with various essential parasite-specific pathways.

| Derivative Class | Parasite Target | Reported Activity |

| Indoline-2-carboxamides | Trypanosoma brucei | Potent antiproliferative activity against the parasite. nih.govnih.gov |

| Achieved cures in stage 1 and partial cures in stage 2 mouse models of HAT. nih.govacs.org |

Investigation of Other Reported Biological Activities

Beyond its role in fighting infectious diseases, the indolin-2-one scaffold has been investigated for a range of other biological effects, with antioxidant activity being one of the most consistently reported properties. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states, making antioxidant compounds a key area of therapeutic interest.

Studies have shown that various indolin-2-one and indoline derivatives are effective radical scavengers. researchgate.netnih.gov The antioxidant capacity of these compounds is often attributed to the indole nucleus itself, which can stabilize radicals, and the presence of an unsubstituted indole nitrogen atom is considered important for this activity. nih.gov The mechanism of action can involve hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. nih.gov Some C-3 substituted indole derivatives have demonstrated significant antioxidant potential in various in vitro assays, including DPPH radical scavenging and the ability to protect human red blood cells from oxidative damage. nih.gov

In addition to direct antioxidant effects, some 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity. For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cells stimulated by lipopolysaccharides. mdpi.com This activity was linked to the inhibition of key inflammatory signaling pathways, including Akt, MAPK, and NF-κB. mdpi.com

Structure Activity Relationships Sar and Structural Modifications for Indolin 2 One Scaffolds

Influence of Substituents at the C-3 Position on Biological Activity

The C-3 position of the indolin-2-one ring is a critical site for substitution, and the nature of the group at this position plays a pivotal role in determining the compound's biological activity. Research has shown that a wide array of substituents, from simple aryl groups to complex heterocyclic systems, can confer potent and selective activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Indolin-2-one derivatives with heterocyclic methylene (B1212753) substituents at the C-3 position have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis. nih.gov For instance, the attachment of a chloropyrrole moiety to the C-3 position has been found to be a key factor in reducing cardiotoxicity, a significant side effect of many kinase inhibitors. nih.gov Further modification of this chloropyrrole ring, such as the introduction of a 2-(ethyl-amino)ethylcarbamoyl group, has been shown to markedly enhance antitumor activities. nih.gov This is exemplified by derivatives showing significant efficacy against various cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The anti-inflammatory potential of C-3 substituted indolin-2-ones has also been extensively investigated. One study focusing on nineteen different derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited the most potent anti-inflammatory activity. mdpi.com This compound was effective in inhibiting the production of nitric oxide (NO) and other pro-inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Spirocyclic systems at the C-3 position represent another important class of modifications. Spiro-indolin-2-ones have demonstrated promising antiproliferative properties against a range of human cancer cell lines, including breast (MCF7), colon (HCT116), skin (A431), and pancreatic (PaCa2) cancers. nih.gov Similarly, the synthesis of 3,3-bis(hydroxyaryl)oxindoles, where two phenol (B47542) moieties are attached to the C-3 carbon, has yielded compounds with significant anticancer and antimicrobial activities. nih.gov The substitution pattern on these aryl rings further modulates the biological effect.

The following table summarizes the in vitro cytotoxic activity of selected C-3 substituted indolin-2-one derivatives against various cancer cell lines.

| Compound ID | C-3 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 14o | (Z)-3-((4-(N-(2-(ethylamino)ethyl)carbamoyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one | A549 (Non-small cell lung) | 0.32 | nih.gov |

| 14o | (Z)-3-((4-(N-(2-(ethylamino)ethyl)carbamoyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one | KB (Oral epithelial) | 0.67 | nih.gov |

| 6m | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivative | MCF7 (Breast) | 3.597 | nih.gov |

| 6j | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivative | PaCa2 (Pancreatic) | 8.830 | nih.gov |

| 6k | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivative | PaCa2 (Pancreatic) | 8.830 | nih.gov |

This table is generated from data presented in the referenced scientific literature.

Role of the Hydroxyethyl (B10761427) Moiety (position and modification) on SAR

While extensive research exists on various C-3 substituents, specific structure-activity relationship studies focusing exclusively on the 3-(2-hydroxyethyl) moiety are not as prevalent in the reviewed literature. However, the role of a hydroxyl group at or near the C-3 position can be inferred from studies on related analogs, primarily the 3-hydroxy-2-oxindole (dioxindole) structure.

The 3-hydroxy-2-oxindole core is found in many bioactive natural products and has been shown to possess antiallergic, anti-inflammatory, and anticancer properties. researchgate.net The hydroxyl group at C-3 introduces a chiral center and increases the three-dimensionality of the molecule. nih.gov This -OH group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the binding pocket of a target protein. This capability for hydrogen bonding is a key factor in the binding of many indolinone inhibitors to the hinge region of protein kinases. nih.gov

Furthermore, the introduction of a hydroxyl group generally increases the hydrophilicity and water solubility of a compound. nih.gov This can have a significant impact on the pharmacokinetic properties of a potential drug candidate. In the case of the 3-(2-hydroxyethyl) group, the ethyl linker provides additional flexibility and spacing for the terminal hydroxyl group, allowing it to orient itself favorably within a binding site. Modifications to this moiety, such as etherification or esterification of the hydroxyl group, would be expected to significantly alter its biological activity by changing its hydrogen bonding capacity and lipophilicity. For instance, analogs based on 3-hydroxy-2-oxindoles have been developed as melatonin (B1676174) analogues with neuroprotective, antioxidant, and intraocular pressure-reducing activities, highlighting the therapeutic potential of this structural motif. nih.gov The development of 3-alkyl-3-hydroxyoxindoles through direct C-H oxidation of 3-alkyloxindoles further underscores the interest in this class of compounds. researchgate.net

Strategic Derivatization of Indolin-2-one for Target-Specific Modulation

The indolin-2-one scaffold serves as a foundational template for the design of inhibitors that are highly specific for particular biological targets. Strategic derivatization is employed to optimize the molecule's fit within the active site of a target protein, thereby enhancing potency and selectivity. This process often involves a combination of rational drug design, combinatorial chemistry, and high-throughput screening, guided by molecular modeling and crystallographic data. nih.gov

A primary example of this strategy is the development of indolin-2-one-based protein kinase inhibitors. By exploring the available space around the indolinone core within the ATP binding pocket of a target kinase, researchers can introduce various substituents to improve steric and electrostatic interactions. nih.gov This approach has led to the creation of potent and selective inhibitors for a range of kinases, including RET tyrosine kinase, which is implicated in certain types of cancer. nih.gov X-ray crystallography of these inhibitors in complex with the kinase domain confirms their binding mode and provides critical information for further refinement of the SAR. nih.gov

This strategy is also evident in the development of inhibitors for Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenesis therapy. nih.gov Derivatives featuring a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one structure are common among antitumor drugs. nih.gov The targeted synthesis of derivatives with specific substituents on the pyrrole (B145914) ring or the indolinone core allows for the fine-tuning of activity against specific VEGFR isoforms and other RTKs, while also modulating properties like toxicity. nih.gov

The versatility of the scaffold extends to other target classes as well. For example, novel spiro-3-indolin-2-one derivatives have been designed as multi-targeted inhibitors against Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov In a different therapeutic area, modification of the indolin-2-one core has led to the discovery of highly neuroprotective agents with reduced toxicity compared to earlier lead compounds. nih.gov By systematically synthesizing and testing a library of 45 analogs with different C-3 substituents, researchers were able to identify compounds with potent neuroprotective effects, demonstrating the power of strategic derivatization for developing safer and more effective therapeutic agents. nih.gov

Future Research Directions and Emerging Paradigms for 3 2 Hydroxyethyl Indolin 2 One

Development of Novel and Efficient Synthetic Routes for Specific Indolin-2-one Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is crucial. For 3-(2-Hydroxyethyl)indolin-2-one, which possesses a stereocenter at the C3 position, future research will likely focus on catalytic asymmetric synthesis to produce specific enantiomers.

Current research on related 3-substituted oxindoles highlights several promising strategies:

Organocatalytic Asymmetric Reactions: The use of small organic molecules as catalysts offers a powerful tool for creating chiral centers with high enantioselectivity. acs.orgrsc.org Methods like the Morita-Baylis-Hillman reaction and Michael additions have been successfully employed for the asymmetric synthesis of 3-substituted 3-hydroxyoxindoles. acs.org Adapting these methods for the introduction of a hydroxyethyl (B10761427) group is a logical next step.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes, particularly those of palladium and holmium, have been used for the asymmetric alkylation of oxindoles. rsc.org These methods could be tailored for the synthesis of enantiomerically pure this compound.

Stereoselective Synthesis of Isomers: Beyond enantiomers, the synthesis of specific constitutional isomers (where the hydroxyethyl group is attached to different positions on the indolinone ring) is also of interest. A straightforward stereoselective synthesis route to indolin-3-yl acetates has been developed, which could potentially be adapted for the synthesis of various this compound isomers. nih.gov

The development of these synthetic routes will be instrumental in exploring the full therapeutic potential of different isomers of this compound, as each may exhibit unique biological activities and pharmacological profiles.

In-depth Mechanistic Investigations at the Molecular and Cellular Levels

A thorough understanding of how a compound exerts its effects at the molecular and cellular levels is fundamental to its development as a drug. For this compound and its derivatives, future research will need to move beyond initial screening and delve into detailed mechanistic studies. The indolin-2-one scaffold is a common feature in many kinase inhibitors, and it is likely that derivatives of this compound also target these enzymes. researchgate.netnih.govsci-hub.se

Key areas for investigation include:

Target Identification and Validation: The first step is to identify the specific molecular targets of this compound. Given the prevalence of kinase inhibition among indolin-2-ones, a logical starting point would be to screen the compound against a panel of kinases. nih.govnih.gov Once a primary target is identified, techniques like CRISPR interference or knockout in relevant cell lines can be used for validation. indivumed.com

Elucidation of Signaling Pathways: After identifying the primary target(s), it is crucial to understand how their modulation affects downstream signaling pathways. For instance, if a kinase is inhibited, researchers will need to investigate the phosphorylation status of its known substrates and the resulting impact on cellular processes like proliferation, apoptosis, and migration. nih.govnih.gov

Cellular Assays for Mechanistic Insights: A variety of cell-based assays can provide deeper insights into the compound's mechanism of action. These include cell cycle analysis, apoptosis assays (e.g., measuring caspase activation or PARP cleavage), and cell migration and invasion assays. nih.govnih.gov For example, some indolin-2-one derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.gov

These in-depth mechanistic studies will not only clarify the mode of action of this compound but also guide the design of more potent and selective analogs.

Advanced Computational Drug Design and Optimization of Hydroxyethyl-Containing Indolin-2-ones

Computational methods are now integral to the drug discovery and development process, enabling the rational design and optimization of new drug candidates. For this compound, these techniques can be used to predict and refine its properties.

Future computational work will likely involve:

Molecular Docking and Binding Mode Analysis: Molecular docking simulations can predict how this compound and its derivatives bind to the active site of their protein targets. mdpi.comnih.govnih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and for designing modifications that enhance binding affinity and selectivity. nih.gov

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models can predict these properties early in the development process, allowing for the identification and mitigation of potential liabilities. nih.govresearchgate.netresearchgate.netnih.gov This can help in prioritizing which derivatives of this compound to synthesize and test in vitro.

Pharmacophore Hybridization and Fragment-Based Design: These computational strategies can be used to design novel indolin-2-one derivatives with improved activity. Pharmacophore hybridization involves combining the key structural features of known active compounds, while fragment-based design uses small molecular fragments as building blocks for new molecules. nih.govnih.gov

By leveraging these advanced computational tools, researchers can accelerate the optimization of this compound derivatives, leading to the development of drug candidates with enhanced efficacy and safety profiles.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. mdpi.com This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

The indolin-2-one scaffold has been shown to be a versatile platform for developing multi-targeted kinase inhibitors. nih.govmdpi.com For example, some derivatives have been designed to simultaneously inhibit multiple receptor tyrosine kinases, such as VEGFR and CDK. nih.govmdpi.com

Future research on this compound could explore its potential as a polypharmacological agent by:

Systematic Target Profiling: Screening the compound against a broad panel of disease-relevant targets to identify any "off-target" activities that could be therapeutically beneficial.

Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound that can bind to two or more desired targets. This could involve combining the pharmacophoric features required for interaction with each target into a single molecule.

This multi-targeting approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Integration with Chemical Biology Tools for Target Deconvolution

Identifying the specific cellular targets of a bioactive compound can be a significant challenge. Chemical biology offers a powerful toolkit for "target deconvolution," the process of identifying the molecular targets of a compound and validating their relevance to its observed biological effects.

For this compound, future research could employ several chemical biology strategies:

Development of Chemical Probes: A chemical probe is a small molecule that is structurally similar to the compound of interest but has been modified to include a reactive group or a tag. nih.gov This allows the probe to covalently bind to its target protein(s), which can then be identified using proteomic techniques.

Activity-Based Protein Profiling (ABPP): ABPP is a functional proteomic technology that uses chemical probes to map the active sites of entire enzyme families. rsc.org This technique could be used to identify the specific enzymes that are targeted by this compound in a cellular context. Indolin-2-one compounds have been shown to target thioredoxin reductase, and ABPP could be used to confirm this and identify other potential targets. nih.gov

The integration of these chemical biology tools will be crucial for definitively identifying the molecular targets of this compound and for validating their role in its biological activity. This knowledge is essential for the continued development of this promising compound and its derivatives as potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.